Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Amino-5-chloro-3-iodopyridine is used in regioselective palladium-catalyzed aminations with anilines .
Methods of Application or Experimental Procedures: The use of a large excess of Cs2CO3 in combination with a Pd–BINAP catalyst was essential to obtain sufficiently fast reactions .
Results or Outcomes: The reactions were performed with excellent yields and good selectivity .
Summary of the Application: 2-Amino-5-chloro-3-iodopyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Results or Outcomes: The synthesis of fluorinated pyridines is of interest due to their interesting and unusual physical, chemical, and biological properties .
Summary of the Application: 2-Amino-5-chloro-3-iodopyridine is used in copper-catalyzed selective C–N bond formation .
Results or Outcomes: The formation of C–N bonds has been of great interest as a method to introduce nitrogen and subsequently derivatize molecules .
Specific Scientific Field: Biochemistry
Summary of the Application: 2-Iodopyridine, a derivative of 2-Amino-5-chloro-3-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
Summary of the Application: 3-Iodopyridine, another derivative of 2-Amino-5-chloro-3-iodopyridine, is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .
2-Amino-5-chloro-3-iodopyridine is a heterocyclic organic compound characterized by the presence of an amino group, chlorine, and iodine substituents on a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 236.46 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
No information is currently available on the specific mechanism of action of 2-amino-5-chloro-3-iodopyridine.
Due to the lack of specific research on 2-amino-5-chloro-3-iodopyridine, it is advisable to handle it with caution, assuming it may possess similar hazards to other halopyridines. These can include:
Several synthetic routes have been developed for producing 2-amino-5-chloro-3-iodopyridine:
2-Amino-5-chloro-3-iodopyridine has several notable applications:
Interactions of 2-amino-5-chloro-3-iodopyridine with biological systems have been explored, particularly regarding its potential as an antimicrobial agent. Preliminary studies suggest that its halogenated structure may enhance its interaction with microbial targets, although comprehensive studies are needed to elucidate specific mechanisms of action.
Several compounds share structural similarities with 2-amino-5-chloro-3-iodopyridine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-5-bromopyridine | Contains bromine instead of chlorine and iodine | |
2-Amino-5-nitropyridine | Contains a nitro group which may alter biological activity | |
3-Iodo-2-amino-pyridine | Iodine substitution at a different position on the pyridine ring |
The uniqueness of 2-amino-5-chloro-3-iodopyridine lies in its specific combination of chlorine and iodine substituents at defined positions on the pyridine ring, which may impart distinct chemical reactivity and biological properties compared to similar compounds.
Irritant